3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride
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Description
3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride is a useful research compound. Its molecular formula is C25H30ClNO5 and its molecular weight is 459.97. The purity is usually 95%.
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Biological Activity
3-(3,4-Dimethoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuroprotection, anti-inflammatory effects, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of chromenone derivatives. One study indicated that compounds similar to this compound exhibit inhibition of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain. This inhibition can help mitigate neurodegenerative diseases such as Alzheimer's disease by preventing the breakdown of acetylcholine .
Table 1: AChE Inhibition Potency of Related Compounds
Compound Name | IC50 (μM) |
---|---|
Compound A | 0.27 |
Compound B | 0.35 |
Target Compound | TBD |
2. Anticancer Properties
The anticancer activity of chromenone derivatives has also been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo models by targeting specific cancer cell lines .
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that a related chromenone derivative significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis and cell cycle arrest at the G2/M phase .
3. Anti-inflammatory Activity
Another noteworthy biological activity is the anti-inflammatory effect observed with this class of compounds. Chromenones have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- AChE Inhibition : Compounds inhibit AChE activity leading to elevated levels of acetylcholine.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through modulation of Bcl-2 family proteins.
- Cytokine Modulation : Downregulation of inflammatory mediators.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-piperidin-1-ylethoxy)chromen-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO5.ClH/c1-17-24(18-7-10-21(28-2)23(15-18)29-3)25(27)20-9-8-19(16-22(20)31-17)30-14-13-26-11-5-4-6-12-26;/h7-10,15-16H,4-6,11-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDXWBWYBUNBQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCCCC3)C4=CC(=C(C=C4)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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